2,4,7-Triaminopteridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Triaminopteridine-6-carboxamide is a chemical compound with the molecular formula C7H8N8O. It is known for its unique structure, which includes three amino groups attached to a pteridine ring and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Triaminopteridine-6-carboxamide typically involves the amidation of carboxylic acid substrates. One common method is the direct condensation of carboxylic acids with amines in the presence of a catalyst such as titanium tetrachloride (TiCl4). This reaction is usually carried out in pyridine at elevated temperatures (around 85°C) to yield the desired amide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-Triaminopteridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2,4,7-Triaminopteridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as an anticancer, antifungal, and antibacterial agent due to its unique structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,7-Triaminopteridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- 2,4,7-Triaminopteridine-6-carboxylic acid
- 2,4,6-Triaminopyrimidine
- 2,4-Diaminopteridine
Comparison: Compared to similar compounds, 2,4,7-Triaminopteridine-6-carboxamide is unique due to its specific arrangement of amino groups and the presence of a carboxamide groupFor instance, while 2,4,6-Triaminopyrimidine also contains multiple amino groups, it lacks the carboxamide functionality, which can significantly alter its chemical behavior and biological activity .
Properties
CAS No. |
15167-22-3 |
---|---|
Molecular Formula |
C7H8N8O |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2,4,7-triaminopteridine-6-carboxamide |
InChI |
InChI=1S/C7H8N8O/c8-3-1(5(10)16)12-2-4(9)14-7(11)15-6(2)13-3/h(H2,10,16)(H6,8,9,11,13,14,15) |
InChI Key |
QDXPFJVAPURLKO-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1N=C(C(=N2)C(=O)N)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.